Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane
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Overview
Description
Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C8H5Cl5P It is a phosphorane derivative characterized by the presence of multiple chlorine atoms and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane can be synthesized through the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves controlled reaction conditions to ensure high yield and purity. The use of appropriate solvents and catalysts is crucial in optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with acetylene derivatives.
Hydrolysis: Hydrolysis of the compound leads to the formation of hydroxy-substituted phosphonates.
Common Reagents and Conditions
Electrophilic Addition: Phenylacetylene in benzene at elevated temperatures (80°C) is commonly used.
Hydrolysis: Water or aqueous solutions under controlled pH conditions facilitate hydrolysis.
Major Products Formed
Electrophilic Addition: 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride.
Hydrolysis: 2-hydroxy-5-(hydroxycarbonyl)phenyl (2-chloro-2-phenylethenyl)phosphonate.
Scientific Research Applications
Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane involves its interaction with molecular targets through electrophilic addition and substitution reactions. The presence of multiple chlorine atoms enhances its reactivity, allowing it to form stable complexes with various substrates. The phenylethenyl group contributes to its unique chemical behavior, facilitating specific interactions with organic molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane: Similar structure but lacks the additional chlorine atom on the phenylethenyl group.
(2-chloro-2-phenylethenyl)phosphonic acid: Contains a phosphonic acid group instead of the phosphorane structure.
Uniqueness
Its ability to undergo electrophilic addition and hydrolysis reactions sets it apart from other similar compounds .
Properties
CAS No. |
62266-87-9 |
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Molecular Formula |
C8H6Cl5P |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
tetrachloro-(2-chloro-2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C8H6Cl5P/c9-8(6-14(10,11,12)13)7-4-2-1-3-5-7/h1-6H |
InChI Key |
BEPZRBXKYCOTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CP(Cl)(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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